Cas no 24197-85-1 (Benzenecarbothioicacid, 3,5-dinitro-, S-phenyl ester)
24197-85-1 structure
Product Name:Benzenecarbothioicacid, 3,5-dinitro-, S-phenyl ester
CAS-nummer:24197-85-1
MF:C13H8N2O5S
MW:304.278021812439
CID:290275
PubChem ID:344257
Update Time:2025-04-19
Benzenecarbothioicacid, 3,5-dinitro-, S-phenyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenecarbothioicacid, 3,5-dinitro-, S-phenyl ester
- S-phenyl 3,5-dinitrobenzenecarbothioate
- 3,5-Dinitro-thiobenzoesaeure-S-phenylester
- 3,5-dinitro-thiobenzoic acid S-phenyl ester
- 3,5-Dinitrothiolbenzoesaeurephenylester
- AC1L8052
- NSC401068
- 24197-85-1
- NSC-401068
- DTXSID40322359
-
- Inchi: 1S/C13H8N2O5S/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h1-8H
- InChI-sleutel: IFHMYOJKPRHZCR-UHFFFAOYSA-N
- LACHT: S(C1C=CC=CC=1)C(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])=O
Berekende eigenschappen
- Exacte massa: 304.01544
- Monoisotopische massa: 304.015
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 392
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 134Ų
Experimentele eigenschappen
- Dichtheid: 1.51
- Kookpunt: 452.9°Cat760mmHg
- Vlampunt: 227.7°C
- Brekindex: 1.683
- PSA: 103.35
- LogboekP: 4.48190
Benzenecarbothioicacid, 3,5-dinitro-, S-phenyl ester Gerelateerde literatuur
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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